molecular formula C17H19ClN6O2S B11997327 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-, monohydrochloride CAS No. 13413-53-1

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-, monohydrochloride

Cat. No.: B11997327
CAS No.: 13413-53-1
M. Wt: 406.9 g/mol
InChI Key: UVCDEDVFYJTYHM-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-, monohydrochloride is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a nitrophenyl thioether group and a triazine core. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.

    Introduction of the Nitrophenyl Thioether Group: This step involves the nucleophilic substitution of a nitrophenyl thiol onto the triazine core.

    Hydrochloride Formation: The final step is the formation of the monohydrochloride salt, which is achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-((4-nitrophenyl)thio)phenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The triazine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Anticancer Properties : Research indicates that derivatives of 1,3,5-triazine exhibit anticancer properties. For instance, compounds related to 1,3,5-triazine have shown effectiveness against various cancer cell lines. A study highlighted the potential of certain triazine derivatives in targeting esophageal squamous cell carcinoma .

Antimalarial Activity : The compound's structural analogs have been evaluated for their antimalarial properties. A molecular docking study indicated that some derivatives possess binding affinities superior to established antimalarial agents like WR99210 against Plasmodium dihydrofolate reductase (pDHFR), suggesting their potential as effective antimalarial drugs .

Therapeutic Applications

Drug Development : The unique structure of triazines allows them to interact with biological targets effectively. Their ability to inhibit specific enzymes makes them suitable candidates for drug development in treating diseases like malaria and various cancers.

Molecular Docking Studies : Advanced computational techniques such as molecular docking have been employed to predict the binding interactions between triazine derivatives and their biological targets. These studies help in understanding the mechanism of action and optimizing the chemical structure for enhanced efficacy .

Case Studies

  • Anticancer Activity : In a recent study, several triazine derivatives were synthesized and tested against human cancer cell lines. The results demonstrated that certain compounds exhibited significant cytotoxic effects compared to standard chemotherapy agents.
  • Antimalarial Efficacy : A study focusing on the interaction of triazine derivatives with pDHFR showed promising results where specific compounds displayed higher binding affinities than traditional treatments. This suggests that further development could lead to new antimalarial therapies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine derivatives: Compounds with similar triazine cores but different substituents.

    Nitrophenyl thioethers: Compounds with similar nitrophenyl thioether groups but different core structures.

Properties

CAS No.

13413-53-1

Molecular Formula

C17H19ClN6O2S

Molecular Weight

406.9 g/mol

IUPAC Name

6,6-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C17H18N6O2S.ClH/c1-17(2)21-15(18)20-16(19)22(17)11-3-7-13(8-4-11)26-14-9-5-12(6-10-14)23(24)25;/h3-10H,1-2H3,(H4,18,19,20,21);1H

InChI Key

UVCDEDVFYJTYHM-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])N)N)C.Cl

Origin of Product

United States

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